(4-phenyltetrahydro-2H-pyran-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c22-18(21-11-7-20(8-12-21)24-13-4-14-25-20)19(9-15-23-16-10-19)17-5-2-1-3-6-17/h1-3,5-6H,4,7-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAKOLIUUHRVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-phenyltetrahydro-2H-pyran-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone , with the CAS number 1351655-37-2 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly in the context of medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 345.4 g/mol . The structure includes a tetrahydropyran ring and an azaspiro moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H27NO4 |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 1351655-37-2 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to monitor the synthesis process and ensure the purity of the final product.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Neuroprotective Effects : Pyran derivatives have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease (AD). They may enhance cholinergic transmission and reduce neuroinflammation .
- Antimicrobial Activity : Many pyran-based compounds have demonstrated antibacterial, antiviral, and antifungal properties. For instance, certain derivatives have shown efficacy against pathogens responsible for infections like HIV and hepatitis C .
- Anti-inflammatory Properties : The anti-inflammatory potential of pyran derivatives has also been documented, making them candidates for treating inflammatory diseases .
Neuroprotective Potential
A study highlighted that pyran-based compounds could inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in AD. Some derivatives exhibited IC50 values indicating significant inhibition, suggesting their potential as therapeutic agents .
Antimicrobial Efficacy
Research on pyran derivatives has shown promising results against various bacterial strains. A series of pyran compounds were synthesized and tested for their antimicrobial activity, revealing effective inhibition against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Spirocyclic Systems
The spiroazaspiro[5.5]undecane motif is shared among several compounds, but structural variations significantly alter physicochemical and biological properties:
Key Observations:
- Spiro System Composition : The target compound’s 1,5-dioxa-9-azaspiro[5.5]undecane contrasts with nitrogen-dominant analogs like the 1,4,9-triazaspiro[5.5]undecane in . Oxygen atoms in the spiro system may enhance solubility compared to nitrogen-rich analogs, which could favor passive membrane permeability .
Functional Group Impact on Bioactivity
- Methanesulfonylphenyl Group (): This electron-withdrawing group may enhance metabolic stability compared to the target compound’s phenyl-THP, which is electron-neutral.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
